Tellurophene, 2-methyl-
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Overview
Description
Tellurophene, 2-methyl-: is an organotellurium compound that belongs to the family of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing a tellurium atom. The incorporation of tellurium into the aromatic ring imparts unique electronic and chemical properties to the compound, making it of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,3-Diyne with Sodium Telluride: One common method for synthesizing tellurophenes involves the cyclization of 1,3-diyne with sodium telluride.
Zirconacyclopentadiene Transfer to Tellurium Chloride: Another method involves the transfer of zirconacyclopentadiene to tellurium chloride (TeCl2·bpy), resulting in the formation of tellurophene derivatives.
Industrial Production Methods: Industrial production methods for tellurophene, 2-methyl-, are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tellurophene, 2-methyl-, can undergo oxidation reactions to form tellurium oxides.
Substitution: The compound can participate in substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, Oxone
Substituting Agents: Halides, organometallic compounds
Major Products Formed:
Tellurinate Lactone: Formed through oxidation reactions
Substituted Tellurophenes: Formed through substitution reactions
Scientific Research Applications
Chemistry: Tellurophene, 2-methyl-, is used as a building block in the synthesis of various organotellurium compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: Research on the biological and medicinal applications of tellurophene, 2-methyl-, is limited.
Industry: In the industrial sector, tellurophene, 2-methyl-, is explored for its potential use in the production of advanced materials, such as conductive polymers and semiconductors .
Mechanism of Action
The mechanism of action of tellurophene, 2-methyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s high polarizability and ability to form secondary bonding interactions play a crucial role in its reactivity. For example, in oxidation reactions, the tellurium atom undergoes a change in oxidation state, leading to the formation of tellurium oxides .
Comparison with Similar Compounds
Thiophene: A sulfur analogue of tellurophene with a five-membered aromatic ring containing a sulfur atom.
Selenophene: A selenium analogue of tellurophene with a five-membered aromatic ring containing a selenium atom.
Comparison:
Aromaticity: Amongst its congeners, the order of decreasing aromaticity is benzene > thiophene > selenophene > tellurophene > furan.
Electronic Properties: Tellurophene has unique electronic properties due to the presence of the tellurium atom, which imparts higher polarizability and redox capability compared to thiophene and selenophene.
Tellurophene, 2-methyl-, stands out due to its unique combination of electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
35246-25-4 |
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Molecular Formula |
C5H6Te |
Molecular Weight |
193.7 g/mol |
IUPAC Name |
2-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3 |
InChI Key |
FNVWHNMUBJYYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C[Te]1 |
Origin of Product |
United States |
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